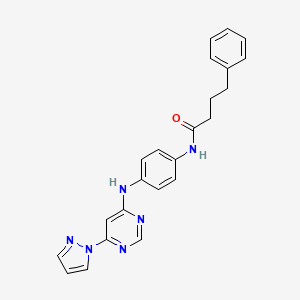

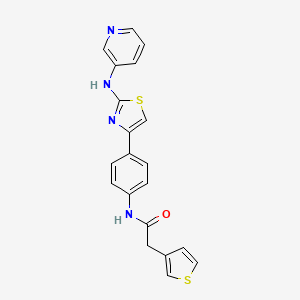

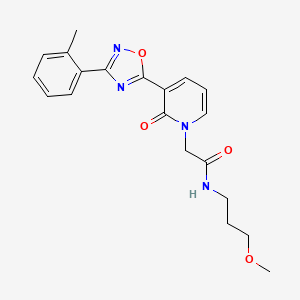

![molecular formula C13H18N2O3S2 B3005135 Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate CAS No. 851409-85-3](/img/structure/B3005135.png)

Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate" is a derivative of the pyrimidine class of compounds, which are known for their diverse biological activities. The pyrimidine nucleus is a common structure found in many pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclocondensation reactions. A study reported the synthesis of a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which are structurally related to the compound . These compounds were synthesized using a regioselective approach by reacting 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions . This method could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can adopt various conformations. In a related study, the reduced pyrimidine ring was found to adopt a conformation intermediate between the boat, screw-boat, and twist-boat forms . The study also highlighted the importance of hydrogen bonding in the stabilization of the molecular structure, with N-H...O and N-H...S hydrogen bonds forming ribbons in the crystal structure . These insights into the molecular conformation and interactions could be relevant to understanding the structure of "Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate".

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. One study described a domino reaction involving a 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol, which resulted in the cleavage of the substrate and formation of substituted pyrazole and aniline derivatives . The reactivity observed in this study suggests that the compound may also participate in similar reactions, depending on the substituents and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. A study on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives reported the use of simple and efficient methods to obtain these compounds in excellent yields . The synthesized compounds were characterized by elemental analyses and spectroscopic methods, which are essential for determining their physical and chemical properties . These methods could be applied to characterize "Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate" and understand its properties.

Applications De Recherche Scientifique

Antitumor Activity

Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate, as a derivative of the thieno[3,2-d]pyrimidine class, has shown potential in antitumor applications. A study by Hafez and El-Gazzar (2017) reported that derivatives of this class displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to the activity of doxorubicin.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using this chemical as a precursor is a significant area of research. Studies by Vetyugova et al. (2018) and Zadorozhny et al. (2010) have explored the reactions and transformations of similar compounds, highlighting their utility in creating diverse molecular structures with potential biological activities.

Potential in Antimicrobial Applications

A research conducted by Sarvaiya et al. (2019) focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, showing the utility of thieno[3,2-d]pyrimidine derivatives in antimicrobial applications. This indicates the compound's potential in developing new antimicrobial agents.

Use in Synthesis of Dual Inhibitors

Research by Gangjee et al. (2008) and Gangjee et al. (2009) demonstrated the synthesis of thieno[2,3-d]pyrimidine derivatives as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds have shown promise as antitumor agents, underscoring the significance of this chemical class in medicinal chemistry.

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S2/c1-5-15-11(16)10-9(6-7(2)19-10)14-13(15)20-8(3)12(17)18-4/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKNZIPFCUGFRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(CC(S2)C)N=C1SC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

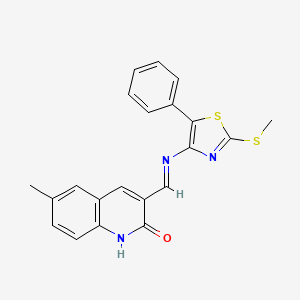

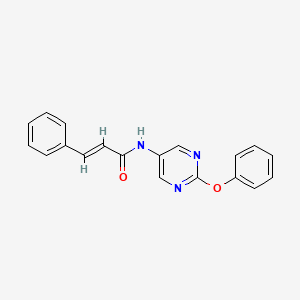

![3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005052.png)

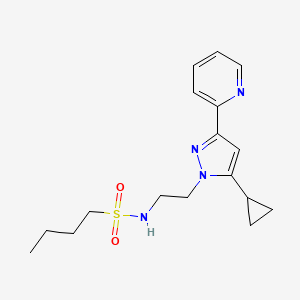

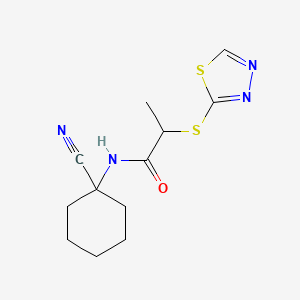

![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)

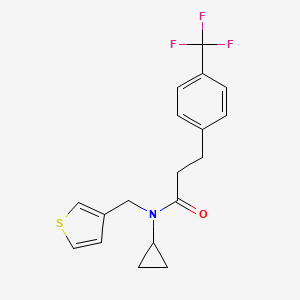

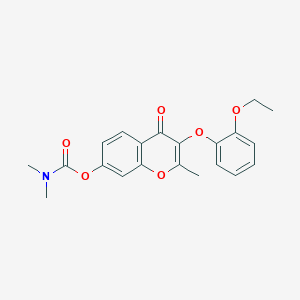

![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)